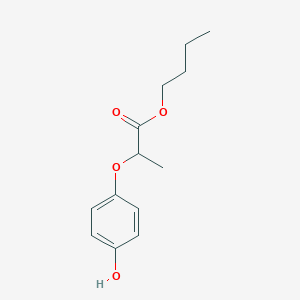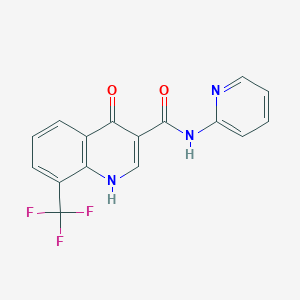
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride: is a versatile chemical compound with diverse applications in scientific research. This compound is known for its unique properties, making it valuable in various fields such as catalysis, organic synthesis, and material science studies.
作用機序
Target of Action
Palladium complexes, in general, are known to interact with various organic compounds and participate in catalytic reactions .
Mode of Action
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride: is a versatile chemical compound with diverse applications in scientific research. It is utilized in catalysts and organic synthesis. The compound is known to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions .
Biochemical Pathways
Palladium complexes are known to be involved in various organic synthesis reactions, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
As a palladium complex, it is expected to have unique properties that may impact its bioavailability .
Result of Action
As a palladium complex, it is known to participate in various organic synthesis reactions, suggesting that it may have diverse molecular and cellular effects .
Action Environment
As a palladium complex, it is known to be involved in various organic synthesis reactions, suggesting that environmental factors may influence its action .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Palladium;2-phenylaniline;tricyclohexylphosphane;chloride typically involves the reaction of palladium chloride with 2-phenylaniline and tricyclohexylphosphane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more sophisticated techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in applications .
化学反応の分析
Types of Reactions: Palladium;2-phenylaniline;tricyclohexylphosphane;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxides.
Reduction: It can be reduced to lower oxidation states of palladium.
Substitution: The chloride ligand can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are typically used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and mild heating.
Major Products Formed:
Oxidation: Palladium oxides.
Reduction: Lower oxidation state palladium complexes.
Substitution: New palladium complexes with different ligands.
科学的研究の応用
Chemistry: Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is widely used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds in organic synthesis.
Biology and Medicine: In biological and medical research, this compound is explored for its potential in developing new drugs and therapeutic agents. Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery systems .
Industry: Industrially, the compound is used in the production of fine chemicals, pharmaceuticals, and advanced materials. Its catalytic properties are leveraged to enhance the efficiency of chemical processes and reduce waste.
類似化合物との比較
- Bis(triphenylphosphine)palladium(II) chloride
- Palladium(II) acetate
- Palladium(II) chloride
Comparison: Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is unique due to its specific ligand environment, which imparts distinct reactivity and selectivity in catalytic processes. Compared to Bis(triphenylphosphine)palladium(II) chloride, it offers different steric and electronic properties, making it suitable for specific applications where other palladium complexes may not perform as effectively .
特性
CAS番号 |
1353658-81-7 |
|---|---|
分子式 |
C30H44ClNPPd |
分子量 |
591.53 |
IUPAC名 |
palladium;2-phenylaniline;tricyclohexylphosphane;chloride |
InChI |
InChI=1S/C18H33P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-9H,13H2;1H;/p-1 |
InChIキー |
HEUSPDIUZCDONR-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(tetrahydrofuran-2-yl)-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2641236.png)

![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2641241.png)

![1-{[3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2641243.png)

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride](/img/structure/B2641245.png)
![1-(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2641249.png)


![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2641254.png)
![2-ethoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2641255.png)
![tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2641257.png)
![2,6-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2641258.png)
